N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide tuberculosis . They have also shown promising activity against Staphylococcus aureus .
Mode of Action
The exact mode of action of This compound tuberculosis and Staphylococcus aureus .
Biochemical Pathways
The specific biochemical pathways affected by This compound tuberculosis and Staphylococcus aureus, suggesting they may interfere with the biochemical pathways essential for the growth and survival of these bacteria .
Pharmacokinetics
The ADME properties of This compound A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of This compound tuberculosis and Staphylococcus aureus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of similar benzothiazole derivatives was achieved under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This particular compound may exhibit similar activities, making it a candidate for drug development.
Industry
In the industrial sector, compounds like this compound are used in the development of advanced materials, including polymers and dyes. Their stability and reactivity make them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.
5-Chloro-2-nitroaniline: Shares the nitro and chloro substituents but lacks the benzothiazole moiety.
N-(1,3-Benzothiazol-2-yl)benzamide: Similar structure but without the nitro and chloro groups.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is unique due to the combination of its benzothiazole core with nitro and chloro substituents. This combination enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-12-9-10-17(24(26)27)14(11-12)19(25)22-15-6-2-1-5-13(15)20-23-16-7-3-4-8-18(16)28-20/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRMZTUGNCHQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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